5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
Description
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole (CAS: 2034281-15-5) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyrimidine ring at position 5 and a thiophene moiety at position 2. Its molecular formula is C₁₇H₁₈N₄O₄, with a molecular weight of 312.32 g/mol . The pyrimidine substituent includes a methoxy group at position 2 and a methyl group at position 4, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-thiophen-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-7-9(5-13-12(14-7)17-2)11-15-10(16-18-11)8-3-4-19-6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEJCUSRQRHJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CSC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a precursor such as a nitro compound.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the oxadiazole ring or the pyrimidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the pyrimidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the rings.
Scientific Research Applications
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, known for its potential use in medicinal chemistry and diverse biological activities. The structure includes a pyrimidine moiety and a thiophene group, which contribute to the compound's properties.
Potential Applications
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole exhibits significant biological activity, especially in anti-inflammatory and antimicrobial contexts. Due to the oxadiazole ring, this compound has various pharmacological effects. The mechanism of action involves interaction with molecular targets like enzymes or receptors, leading to modulation of biological processes. Research continues to explore new derivatives and evaluate their effectiveness, expanding its applications.
This compound has several potential applications:
- Development of new therapeutic agents
- Antimicrobial applications
- Anti-inflammatory applications
Interaction Studies
Interaction studies aim to understand how 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole interacts with biological targets. These studies use methods like molecular docking and binding assays to understand the compound's mechanism of action. The insights from these studies can help modify the compound to improve its effectiveness or reduce side effects.
Structural Similarities
Several compounds share structural similarities with 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methoxypyridine | Pyridine derivative | Antimicrobial |
| 3-Methoxy-4-(2-methyltriazol) | Triazole derivative | Antifungal |
| 5-(Adamantan-1-yl)-1,3,4-Oxadiazole | Adamantane core | Antiviral |
| 5-(Thiophen-2-yl)-1,3,4-Oxadiazole | Thiophene core | Anticancer |
Mechanism of Action
The mechanism of action for compounds like 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
Substituent Diversity: The target compound’s pyrimidine substituent distinguishes it from analogues like Compounds 6–8, which feature indole, pyrrolidine, or aminophenol groups. These substitutions influence solubility and bioactivity. For example, the acetylated pyrrolidine in Compound 6 enhances polarity, as evidenced by its higher HPLC retention time (11.5 min) compared to Compound 7 (9.0 min) .
Synthetic Routes :
- The target compound’s synthesis likely follows multi-component cycloaddition or condensation methods similar to those in , where 5-acetonyl-3-substituted-1,2,4-oxadiazoles are intermediates.
- Compounds 6–8 were synthesized via HPLC-purified reactions, emphasizing the importance of regioselective substitution for structural integrity .
Physicochemical Properties :
Biological Activity
The compound 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole includes:
- Pyrimidine ring : Contributes to the compound's electronic properties.
- Oxadiazole ring : Known for diverse biological activities.
- Thiophene moiety : Enhances the compound's interaction with biological targets.
The molecular formula is with a molecular weight of 270.30 g/mol.
Biological Activities
Research indicates that compounds containing the oxadiazole scaffold exhibit a wide range of biological activities, including:
Anticancer Activity
- Mechanism : The oxadiazole ring has been linked to anticancer properties through various mechanisms, including the inhibition of specific kinases and induction of apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that derivatives of oxadiazole, including this compound, showed significant cytotoxicity against several cancer cell lines (e.g., HeLa and CaCo-2) with IC50 values ranging from 10 to 20 µM .
Anti-inflammatory Effects
- Mechanism : The presence of the thiophene group may enhance anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.
- Research Findings : Compounds similar to 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole have shown promising results in reducing inflammation in animal models .
Antimicrobial Activity
- Mechanism : The oxadiazole derivatives have been reported to exhibit antibacterial and antifungal properties.
- Case Study : A related oxadiazole compound demonstrated significant activity against multi-drug resistant strains of bacteria, suggesting potential for development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(pyrazin-2-yl)-1,2,4-thiadiazole | Anticancer | Contains thiadiazole instead of oxadiazole |
| 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(phenyl)-1,2,4-oxadiazole | Antimicrobial | Exhibits broad-spectrum activity |
Synthesis and Mechanistic Insights
The synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves:
- Formation of Pyrimidine Ring : Through condensation reactions.
- Formation of Oxadiazole Ring : Using hydrazides and carboxylic acids.
- Final Coupling : Combining the pyrimidine and oxadiazole moieties.
Future Directions
Further research is warranted to explore:
- In vivo Studies : To confirm efficacy and safety profiles in animal models.
- Structure–Activity Relationship (SAR) : To optimize the biological activity by modifying substituents on the core structure.
Q & A
Q. What synthetic methodologies are recommended for achieving high yield and purity of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted amidoximes and carboxylic acid derivatives. For example, flash column chromatography (SiO₂, hexane:ethyl acetate gradients) has been effective in isolating similar oxadiazoles with >95% purity and yields up to 99% . Alternative approaches include microwave-assisted synthesis or microreactor systems (e.g., single continuous flow sequences), which minimize side reactions and improve scalability . Key reagents include NaH or Cs₂CO₃ as bases, with DME or THF as solvents at 50–80°C .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
- Methodological Answer : 1H NMR, 13C NMR, and 19F NMR are essential for confirming substituent positions and electronic environments. For example, the thiophen-3-yl group shows characteristic aromatic proton splitting (δ ~7.3–7.5 ppm), while the methoxy group in the pyrimidine ring appears as a singlet near δ 3.9 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight, and chiral purity can be assessed via supercritical fluid chromatography (SFC) for enantiomeric excess (>97% ee) . FTIR is useful for identifying C=N and C-O stretches (~1600 cm⁻¹ and 1250 cm⁻¹, respectively) .
Q. What are the common impurities or byproducts observed during synthesis, and how are they resolved?
- Methodological Answer : Byproducts often arise from incomplete cyclization or regioisomeric formation. For example, phenylhydrazine derivatives may lead to unexpected indole or pyrazole adducts if reaction conditions are not tightly controlled . Impurities are minimized via optimized stoichiometry (1:1.2 molar ratio of amidoxime to acylating agent) and gradient elution in chromatography. HPLC with C18 columns (ACN:H₂O mobile phase) is recommended for final purity assessment .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the pyrimidine or thiophene rings) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogous oxadiazoles reveal that electron-withdrawing groups (e.g., trifluoromethyl on phenyl rings) enhance apoptosis-inducing activity in cancer cells, while methoxy groups modulate solubility and bioavailability . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like TIP47, an IGF II receptor-binding protein . Experimental validation involves flow cytometry (cell cycle arrest in G1 phase) and caspase-3 activation assays .
Q. What computational strategies are employed to predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess stability and charge transfer properties . Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with lipid bilayers or protein targets, while NMR chemical shift calculations (GIAO method) validate experimental spectra .
Q. How can contradictions in experimental data (e.g., unexpected regioisomers or biological activity disparities) be systematically addressed?
- Methodological Answer : Contradictions may arise from divergent reaction pathways (e.g., competing indole vs. pyrazole formation with phenylhydrazine derivatives) . Systematic analysis includes:
- Kinetic studies : Varying temperature (25–80°C) and monitoring intermediates via LC-MS.
- Theoretical modeling : Transition state analysis (Gaussian 09) to identify energetically favorable pathways.
- Biological reassessment : Dose-response curves (IC₅₀ values) across multiple cell lines to confirm selectivity .
Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Continuous flow microreactors enable rapid multistep synthesis with precise control over reaction parameters (residence time, temperature), reducing racemization risks . For chiral resolution, preparative SFC with Chiralpak® columns (CO₂:IPA mobile phase) achieves >98% enantiomeric purity. Asymmetric catalysis (e.g., Ir-catalyzed amination) may also be explored for enantioselective synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
